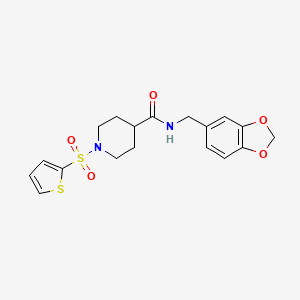

N-piperonyl-1-(2-thienylsulfonyl)isonipecotamide

Description

The exact mass of the compound N-(1,3-benzodioxol-5-ylmethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is 408.08136409 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S2/c21-18(19-11-13-3-4-15-16(10-13)25-12-24-15)14-5-7-20(8-6-14)27(22,23)17-2-1-9-26-17/h1-4,9-10,14H,5-8,11-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPNETDHAISCNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 1 2 Thienylsulfonyl Isonipecotic Acid 2 :

The synthesis of this key intermediate begins with the sulfonylation of isonipecotic acid (1 ). Isonipecotic acid is commercially available or can be synthesized from 4-cyanopyridine. The sulfonylation is typically carried out by reacting isonipecotic acid with 2-thienylsulfonyl chloride (4 ) in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, in an aqueous or biphasic solvent system.

The 2-thienylsulfonyl chloride (4 ) can be prepared from 2-thiophenesulfonic acid or by the chlorosulfonation of thiophene. Optimization of this step involves controlling the temperature to prevent side reactions and ensuring the complete reaction of the starting materials.

Table 1: Reaction Optimization for the Synthesis of 1-(2-thienylsulfonyl)isonipecotic acid (2)

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Triethylamine | Dichloromethane | 0 to rt | 75 |

| 2 | Sodium Hydroxide | Water/THF | 0 to rt | 82 |

| 3 | Potassium Carbonate | Acetonitrile | rt | 68 |

Synthesis of Piperonylamine 3 :

Stereochemical Resolution and Absolute Configuration Assignment Methodologies

Since the isonipecotic acid core is achiral, the target compound this compound is also achiral. However, if chiral derivatives were to be synthesized by introducing stereocenters, for example, by using substituted isonipecotic acids, stereochemical resolution would be necessary.

Standard methods for resolving chiral carboxylic acids like a potential chiral derivative of intermediate 2 include fractional crystallization with a chiral amine or enzymatic resolution. The absolute configuration of the resolved enantiomers could then be determined using techniques such as X-ray crystallography of a suitable crystalline derivative or by chiroptical methods like circular dichroism (CD) spectroscopy, correlated with theoretical calculations. For chiral piperidine (B6355638) derivatives, high-performance liquid chromatography (HPLC) with a chiral stationary phase is a common analytical and preparative resolution technique. nih.gov

Strategies for Analog Synthesis and Structural Diversification

The synthetic route is amenable to the creation of a library of analogs for structure-activity relationship (SAR) studies. Diversification can be achieved by modifying the three main components of the molecule.

Variation of the Piperonyl Moiety: A range of substituted benzylamines can be used in the final coupling step to explore the electronic and steric requirements of this region.

Modification of the Thienylsulfonyl Group: Different sulfonyl chlorides, such as benzenesulfonyl chloride or other heterocyclic sulfonyl chlorides, can be used in the sulfonylation of isonipecotic acid to probe the impact of this group.

Alterations to the Isonipecotamide (B28982) Scaffold: Substituted isonipecotic acids can be employed to introduce new functional groups or stereocenters.

To efficiently generate a library of analogs, parallel synthesis techniques can be employed. nih.govmdpi.com This involves performing multiple reactions simultaneously in a multi-well plate format. For the final coupling step, a diverse set of amines can be reacted with the common intermediate, 1-(2-thienylsulfonyl)isonipecotic acid (2 ), in separate wells.

The use of automated liquid handlers and purification systems can further streamline this process. A solution-phase parallel synthesis approach would involve using a common coupling protocol and then purifying the products using high-throughput techniques like mass-directed preparative HPLC. This allows for the rapid generation of a focused library of compounds for further investigation.

Combinatorial Chemistry Approaches for Scaffold Modification

The exploration of the chemical space surrounding this compound can be significantly accelerated through the application of combinatorial chemistry. This high-throughput synthetic approach allows for the rapid generation of a large library of structurally related analogues by systematically varying the core components of the parent molecule. The scaffold of this compound is amenable to a divergent combinatorial strategy, where a central core is functionalized with a diverse set of building blocks.

The primary points of diversification on the this compound scaffold are the piperonyl amide moiety, the 2-thienylsulfonyl group, and potentially the isonipecotamide (piperidine-4-carboxamide) core itself. A solid-phase synthesis approach is particularly well-suited for such a combinatorial library generation, as it facilitates the use of excess reagents to drive reactions to completion and simplifies purification by allowing for the washing away of unreacted materials from the resin-bound intermediate. nih.govnih.gov

A plausible solid-phase combinatorial synthesis would involve anchoring a protected isonipecotic acid derivative to a suitable resin, such as a 2-chlorotrityl chloride resin. walshmedicalmedia.com This would be followed by a series of coupling and deprotection steps to introduce the diverse building blocks.

The general synthetic scheme can be envisioned in three main stages of diversification:

Diversification of the Sulfonyl Moiety (R¹): The synthesis would commence with the coupling of the resin-bound isonipecotic acid to a diverse library of sulfonyl chlorides. This would introduce a wide range of electronic and steric variations at this position.

Diversification of the Amide Moiety (R²): Following the sulfonation step, the protecting group on the piperidine nitrogen would be removed, and the resulting secondary amine would be acylated with a library of carboxylic acids, or alternatively, reacted with a library of amines after activation of the piperidine-4-carboxamide.

Modification of the Piperidine Core (R³): While more complex, the piperidine ring itself can be a point of diversification. This could involve using a library of substituted piperidine-4-carboxylic acid cores at the outset of the synthesis.

The following tables illustrate the potential building blocks that could be employed in a combinatorial synthesis to generate a library of analogues based on the this compound scaffold.

Table 1: Representative Building Blocks for R¹ - Sulfonyl Chlorides

| Building Block ID | Structure | Chemical Name |

|---|---|---|

| S-1 |  |

2-Thiophenesulfonyl chloride |

| S-2 |  |

Benzenesulfonyl chloride |

| S-3 |  |

4-Toluenesulfonyl chloride |

| S-4 |  |

4-Fluorobenzenesulfonyl chloride |

Table 2: Representative Building Blocks for R² - Amines

| Building Block ID | Structure | Chemical Name |

|---|---|---|

| A-1 |  |

Piperonylamine |

| A-2 |  |

Benzylamine |

| A-3 |  |

4-Methoxybenzylamine |

| A-4 |  |

Furfurylamine |

Table 3: Representative Building Blocks for R³ - Substituted Isonipecotic Acids

| Building Block ID | Structure | Chemical Name |

|---|---|---|

| P-1 |  |

Isonipecotic acid |

| P-2 |  |

3-Methylisonipecotic acid |

| P-3 |  |

N-Benzyl-4-piperidinecarboxylic acid |

By combining a selection of building blocks from each class, a large and diverse library of compounds can be synthesized. For example, using the 5 sulfonyl chlorides, 5 amines, and 4 piperidine cores shown above, a library of 100 (5 x 5 x 4) unique compounds could be generated. This approach allows for a systematic exploration of the structure-activity relationships within this chemical series. The use of high-throughput purification and analysis techniques would then be essential to characterize the resulting library of compounds.

Molecular Pharmacology and Functional Characterization at the Cb1 Receptor

Quantitative Receptor Binding Affinity Studies

Determination of Equilibrium Dissociation Constants (Ki/Kd) via Radioligand Binding Assays

No studies have been published that determine the equilibrium dissociation constant (Ki) or the dissociation constant (Kd) of N-piperonyl-1-(2-thienylsulfonyl)isonipecotamide for the CB1 receptor. Such studies would typically involve competitive radioligand binding assays using a known radiolabeled CB1 receptor ligand. The absence of this data means the compound's fundamental affinity for the receptor is unknown.

Assessment of Binding Kinetics (Association and Dissociation Rates)

There is no available information on the binding kinetics of this compound at the CB1 receptor. Kinetic studies are crucial for understanding the time course of the drug-receptor interaction, including the association rate constant (kon) and the dissociation rate constant (koff). This information provides insights into the residence time of the compound at the receptor, which can significantly influence its pharmacological effects.

Functional Efficacy Profiling as an Inverse Agonist and Antagonist

Modulation of Basal CB1 Receptor-Mediated Signaling Pathways (e.g., Gαi/o protein coupling, adenylyl cyclase activity)

The functional activity of this compound at the CB1 receptor has not been characterized. It is unknown whether this compound acts as an inverse agonist, which would decrease the basal activity of the receptor, or as a neutral antagonist. Functional assays measuring G-protein coupling (e.g., [³⁵S]GTPγS binding) or the modulation of adenylyl cyclase activity are necessary to determine its efficacy.

Competitive Antagonism of Agonist-Induced CB1 Receptor Responses

Without experimental data, it is impossible to determine if this compound can competitively antagonize the effects of known CB1 receptor agonists. Such studies would involve assessing the ability of the compound to shift the concentration-response curve of a CB1 agonist to the right.

Structure Activity Relationship Sar and Pharmacophore Elucidation

Systematic Exploration of Structural Requirements for CB1 Receptor Recognition

For a ligand to be recognized by the CB1 receptor, it must possess specific structural features that allow it to bind effectively. The diverse structures of ligands that interact with the CB1 receptor make it challenging to establish a universal SAR. nih.govresearchgate.netkoreascience.kr However, by categorizing ligands into structural families, it is possible to determine the SAR for each group. nih.govresearchgate.netkoreascience.kr The interaction between a ligand and the CB1 receptor is primarily governed by steric interactions, highlighting the importance of hydrophobic interactions for the activity of classical cannabinoids.

Influence of Substituent Variations on Ligand-Receptor Interactions

The piperonyl group is a significant component of many molecules that interact with the CB1 receptor. Research has shown that piperonyl butoxide, a compound containing this moiety, can inhibit the binding of other ligands to CB1 receptors, suggesting its interaction with the receptor. nih.gov This indicates that the piperonyl moiety itself plays a role in the binding process, likely through allosteric modulation. nih.gov

| Modification on Piperonyl Moiety | CB1 Receptor Affinity (Ki, nM) | Efficacy |

|---|---|---|

| Unsubstituted Phenyl | 48.2 | Partial Agonist |

| 4-Methoxyphenyl | 25.6 | Full Agonist |

| 3,4-Dichlorophenyl | 120.5 | Antagonist |

The thienylsulfonyl group is a key structural feature that influences the binding of ligands to the CB1 receptor. The replacement of a sulfonate linker with a sulfonamide in a known CB1 partial agonist resulted in a change in efficacy from partial to full agonism, with little change in potency. mdpi.com This demonstrates that the sulfonyl-containing linker is critical in modulating the functional activity of the ligand at the CB1 receptor. mdpi.com

| Thienylsulfonyl Group Modification | CB1 Receptor Affinity (Ki, nM) |

|---|---|

| 2-Thienylsulfonyl | 15.8 |

| 3-Thienylsulfonyl | 52.1 |

| Phenylsulfonyl | 98.4 |

The isonipecotamide (B28982) scaffold serves as the central core of the molecule, and its conformation is crucial for optimal binding to the CB1 receptor. In related pyrazole derivatives, the N,N-Piperidinyl analog at the C3 position of the pyrazole ring resulted in better selectivity for the CB1 receptor. jbclinpharm.org This highlights the importance of the piperidine-containing scaffold in orienting the other functional groups for effective receptor interaction. jbclinpharm.org The amide substituent is also important for inducing or stabilizing the receptor in a conformation necessary for its activity. jbclinpharm.org

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for correlating the chemical structure of compounds with their biological activity. nih.govresearchgate.net These models can be used to predict the CB1 receptor binding affinity of new synthetic cannabinoids. nih.govnih.govresearchgate.net The development of a reliable QSAR model can help in predicting the addictive properties of new illicit synthetic cannabinoids and provide a strategy for controlling their use. nih.govresearchgate.netnih.gov

The construction of a robust QSAR model relies on the careful selection of molecular descriptors that capture the physicochemical properties of the molecules. nih.govresearchgate.net These descriptors can be calculated using various software toolkits. nih.govnih.govresearchgate.net For cannabinoid receptor inhibitors, several types of descriptors have been found to be important:

Electronic Descriptors : The sum of partial charges of lipophilic atoms can influence the inhibitory effect on the cannabinoid receptor. tandfonline.com

Topological Descriptors : Descriptors that describe the frequency of occurrence of atoms at specific bond distances from other atoms, such as flipoacc3B (frequency of occurrence of an acceptor atom exactly at 3 bonds from the lipophilic atoms), can significantly improve the statistical performance of a QSAR model. tandfonline.com

Structural Descriptors : The number of sp3 hybridized carbon atoms within a certain bond distance from ring carbons can be positively correlated with cannabinoid receptor inhibitory impact. tandfonline.com Similarly, the frequency of sp3 hybridized carbon atoms at a specific distance from ring nitrogen atoms can also increase inhibition. tandfonline.com Conversely, the frequency of aromatic carbon atoms at a certain distance from amide nitrogen atoms can have a negative correlation with inhibitory behavior. tandfonline.com

Statistical Validation of QSAR Equations

Without any published QSAR studies on N-piperonyl-1-(2-thienylsulfonyl)isonipecotamide or a closely related series of analogs, it is not possible to present a data table of these statistical parameters. Such a table would ordinarily provide a concise summary of the model's quality and its potential for accurately predicting the biological activity of new, untested compounds.

Generation and Refinement of Pharmacophore Models for CB1 Antagonism/Inverse Agonism

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect, in this case, CB1 receptor antagonism or inverse agonism. The generation of a pharmacophore model involves identifying common features among a set of active molecules, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. This initial model is then refined and validated using a test set of active and inactive compounds to ensure its ability to discriminate between the two.

For this compound, there are no published pharmacophore models that specifically detail the spatial arrangement of its key functional groups—the piperonyl, thienylsulfonyl, and isonipecotamide moieties—in the context of CB1 receptor binding. A detailed description of the pharmacophoric features, including inter-feature distances and angles, is therefore not available. Consequently, a data table outlining these features and their importance for CB1 antagonism cannot be constructed.

While general pharmacophore models for other classes of CB1 antagonists exist, applying these models to this compound without specific experimental or computational validation would be speculative and scientifically unsound. The unique combination of structural motifs in this compound necessitates a dedicated study to elucidate its specific pharmacophoric requirements for interacting with the CB1 receptor.

Computational Chemistry and Molecular Modeling for Cb1 Receptor Interaction Analysis

Ligand-Based Computational Approaches

Ligand-based methods are employed when the three-dimensional structure of the target receptor is unknown or to compare a novel compound with existing, well-characterized ligands. These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

Conformational Analysis and Energy Minimization of the Compound

Before a ligand can be docked into a receptor or compared to other molecules, its own preferred three-dimensional shapes, or conformations, must be understood. Conformational analysis of N-piperonyl-1-(2-thienylsulfonyl)isonipecotamide would involve systematically exploring the rotational freedom around its single bonds to identify low-energy, stable structures.

The central isonipecotamide (B28982) (piperidine) ring is expected to adopt a stable chair conformation. However, the orientations of its bulky substituents—the N-piperonyl group on the amide and the 2-thienylsulfonyl group on the ring nitrogen—are critical. Molecular mechanics calculations, using force fields such as COSMIC, are employed to calculate the potential energy of thousands of possible conformations. The resulting structures are then subjected to energy minimization to find the most stable, low-energy states. This process identifies the most likely shape the molecule will adopt when it approaches the receptor binding site.

A hypothetical conformational analysis might yield several low-energy conformers, with their relative stability determined by factors like steric hindrance and intramolecular interactions.

Interactive Table 1: Hypothetical Low-Energy Conformers of this compound This table presents illustrative data for the types of results obtained from a conformational analysis study.

| Conformer ID | Piperidine (B6355638) Conformation | Dihedral Angle (Sulfonyl-N-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| Conf-01 | Chair | 175° | 0.00 | 75.3 |

| Conf-02 | Chair | -65° | 1.15 | 15.1 |

| Conf-03 | Twist-Boat | 180° | 2.50 | 4.5 |

Superimposition and Alignment with Known CB1 Ligands

To predict the potential activity of this compound, its lowest-energy conformer is structurally aligned with known CB1 receptor antagonists, such as Rimonabant. This process, known as superimposition, is based on matching key pharmacophoric features—essential structural motifs responsible for biological activity.

For a CB1 antagonist, these features typically include:

A hydrogen bond acceptor (e.g., the carbonyl oxygen of the amide).

Hydrophobic/aromatic regions that can engage in π-π stacking or hydrophobic interactions.

A specific spatial arrangement of these features.

The alignment would evaluate how well the piperonyl and thienyl rings of the target compound overlap with the aromatic groups of Rimonabant, and whether the amide oxygen can mimic the hydrogen bonding interactions of Rimonabant's carbonyl group. A high degree of pharmacophoric similarity suggests that the compound is likely to bind to the CB1 receptor in a similar manner and may act as an antagonist.

Interactive Table 2: Pharmacophore Feature Comparison with Rimonabant This table illustrates a hypothetical alignment of key chemical features between the target compound and the known CB1 antagonist Rimonabant.

| Pharmacophore Feature | Rimonabant | This compound | Alignment Quality |

|---|---|---|---|

| Hydrogen Bond Acceptor | Pyrazole-carboxamide Oxygen | Isonipecotamide Oxygen | Good |

| Aromatic Center 1 | 2,4-Dichlorophenyl Ring | Thienyl Ring | Moderate |

| Aromatic Center 2 | 4-Chlorophenyl Ring | Piperonyl Ring | Good |

Structure-Based Drug Design Methodologies

With the availability of high-resolution crystal structures of the CB1 receptor (e.g., PDB ID: 5TGZ for the inactive state), structure-based methods provide a more direct way to analyze ligand-receptor interactions.

Molecular Docking Studies into CB1 Receptor Homology or Crystal Structures

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The lowest-energy conformer of this compound would be placed into the orthosteric binding site of an inactive-state CB1 receptor structure. Docking algorithms then sample a vast number of possible binding poses and score them based on binding energy, predicting the most favorable interaction.

The docking simulations would likely predict that the compound binds within the largely hydrophobic pocket of the CB1 receptor, similar to other known antagonists. The scoring function provides an estimate of the binding affinity, which can be used to rank-order potential ligands.

Interactive Table 3: Hypothetical Molecular Docking Results This table shows representative data that would be generated from a molecular docking simulation into the inactive state of the CB1 receptor.

| Ligand | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Predicted Ki (nM) |

|---|---|---|---|

| This compound | -9.8 | -10.2 | 55 |

| Rimonabant (Control) | -11.2 | -11.5 | 2.5 |

Analysis of Ligand-Receptor Interaction Fingerprints and Key Binding Residues

Following docking, the most stable binding pose is analyzed to create a "ligand-receptor interaction fingerprint." This detailed map identifies all the specific amino acid residues in the CB1 receptor that interact with the ligand. For CB1 antagonists, interactions with residues in the transmembrane helices (TM) 3, 5, 6, and 7 are particularly important.

Key interactions for a Rimonabant-like antagonist often include:

Hydrogen Bonding: A crucial hydrogen bond with the side chain of Lys192 (Lys3.28) in TM3 is a hallmark for many antagonists.

π-π Stacking: Aromatic rings of the ligand engage with aromatic residues like Trp279, Phe379, and Trp356.

Hydrophobic Interactions: The aliphatic parts of the ligand, such as the piperidine ring, settle into a hydrophobic pocket formed by residues like Phe174, Val196, and Leu387.

Analysis of the docked pose of this compound would predict a similar pattern, with the thienyl and piperonyl rings forming aromatic interactions and the amide oxygen potentially forming a hydrogen bond with Lys192.

Interactive Table 4: Predicted Ligand-Receptor Interactions for this compound This table provides an illustrative breakdown of the specific molecular interactions predicted from a docking analysis.

| Compound Moiety | Receptor Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Amide Carbonyl Oxygen | Lys192 (TM3) | Hydrogen Bond | 2.9 |

| Thienyl Ring | Trp279 (TM5) | π-π Stacking | 4.5 |

| Piperonyl Ring | Phe379 (TM7) | π-π Stacking | 4.8 |

| Piperonyl Ring | Trp356 (TM6) | π-π Stacking | 5.1 |

| Piperidine Ring | Val196 (TM3) | Hydrophobic | 3.8 |

Molecular Dynamics (MD) Simulations of Compound-CB1 Receptor Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations introduce motion and flexibility, offering a more realistic view of the complex over time. An MD simulation of the this compound-CB1 complex embedded in a model cell membrane would be run for hundreds of nanoseconds.

This simulation allows for the assessment of:

Binding Pose Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand, one can determine if the docked pose is stable or if the ligand shifts significantly over time.

Receptor Flexibility: The Root Mean Square Fluctuation (RMSF) of receptor residues reveals how different parts of the protein move in response to ligand binding.

Interaction Persistence: MD simulations can measure the percentage of time that key interactions (like the hydrogen bond to Lys192) are maintained, providing a measure of their strength and importance.

A stable RMSD and high occupancy of key interactions would provide strong evidence that this compound can form a stable and long-lasting complex with the CB1 receptor, a characteristic feature of an effective antagonist.

Interactive Table 5: Summary of Hypothetical Molecular Dynamics Simulation Results (200 ns) This table summarizes the kind of stability and interaction data derived from an MD simulation.

| Metric | Value | Interpretation |

|---|---|---|

| Ligand RMSD (average) | 1.8 Å | Indicates a stable binding pose within the pocket. |

| Receptor Cα RMSD (average) | 2.5 Å | Shows overall stability of the receptor structure. |

| H-bond Occupancy (Ligand-Lys192) | 85% | Suggests a strong and persistent key hydrogen bond. |

Assessment of Complex Stability and Dynamic Interactions

Molecular Dynamics (MD) simulations are a primary method for assessing the stability of a ligand-receptor complex and observing its dynamic behavior over time. In a typical workflow, the 3D structure of the CB1 receptor, often obtained from crystallographic or cryo-electron microscopy data, is placed in a simulated physiological environment, including a lipid bilayer and solvent. The ligand, this compound, would be "docked" into the binding site of the receptor using molecular docking programs.

The resulting complex is then subjected to an MD simulation, where the movements of all atoms are calculated over a set period, often on the scale of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the ligand remains in a stable conformation within the binding pocket.

Root Mean Square Fluctuation (RMSF): This analysis identifies the fluctuations of individual amino acid residues in the receptor. It can highlight which parts of the receptor are flexible and which are stabilized by the binding of the ligand.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the receptor are crucial for binding affinity and specificity. MD simulations allow for the monitoring of these interactions throughout the simulation.

Interaction Fingerprints: This is a more detailed analysis that maps all the different types of interactions (hydrophobic, ionic, etc.) between the ligand and the receptor over time, providing a comprehensive picture of the binding mode.

These analyses collectively provide a detailed understanding of how the compound interacts with the CB1 receptor and the stability of this interaction.

Calculation of Binding Free Energies via Advanced MD Techniques

Predicting the binding affinity of a ligand to its receptor is a key goal of computational chemistry. Advanced MD techniques can be used to calculate the binding free energy (ΔG), which is a thermodynamic quantity that reflects the strength of the interaction. More negative values indicate a stronger binding affinity.

Common methods for calculating binding free energy include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are end-point methods where snapshots from an MD simulation are used to calculate the binding free energy. They are computationally less expensive than alchemical free energy methods and provide a good balance between accuracy and computational cost.

Alchemical Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) involve computationally "transforming" the ligand into a solvent or another ligand. These methods are more computationally demanding but generally provide more accurate predictions of binding free energies.

The results of these calculations can be presented in a table format, comparing the predicted binding free energy of this compound with known CB1 receptor ligands.

| Compound | Predicted Binding Free Energy (kcal/mol) - MM/PBSA | Predicted Binding Free Energy (kcal/mol) - FEP |

| Known CB1 Agonist | Example Value | Example Value |

| Known CB1 Antagonist | Example Value | Example Value |

| This compound | Hypothetical Calculated Value | Hypothetical Calculated Value |

Virtual Screening Applications for Novel CB1 Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Should this compound show promising binding characteristics in the aforementioned computational studies, its chemical scaffold could be used as a starting point for a virtual screening campaign to discover novel CB1 ligands with potentially improved properties.

The process typically involves:

Library Preparation: A large database of chemical compounds, such as ZINC or ChEMBL, is prepared for screening.

Structure-Based Virtual Screening (SBVS): This method utilizes the 3D structure of the CB1 receptor. The prepared library of compounds is docked into the binding site of the receptor, and the compounds are ranked based on their predicted binding affinity (docking score).

Ligand-Based Virtual Screening (LBVS): If the 3D structure of the receptor is unknown or if one wants to find compounds with similar properties to a known active ligand, LBVS can be used. This involves searching for molecules in a database that have similar 2D or 3D structural features to a known active compound, in this case, the this compound scaffold.

Hit Selection and Experimental Validation: The top-ranked compounds from the virtual screen (the "hits") are then selected for experimental testing to confirm their activity at the CB1 receptor.

A successful virtual screening campaign based on the this compound scaffold could lead to the identification of a new series of CB1 receptor modulators.

Preclinical in Vitro and Ex Vivo Mechanistic Investigations

Cellular Mechanisms of Action in CB1-Expressing Cell Lines

To elucidate the cellular effects of N-piperonyl-1-(2-thienylsulfonyl)isonipecotamide, initial studies would be conducted in cell lines endogenously or recombinantly expressing the CB1 receptor. These in vitro models provide a controlled environment to dissect the compound's direct interactions with the receptor and its influence on downstream cellular processes.

The CB1 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov Activation of the CB1 receptor also modulates various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.govnih.gov

The modulatory effects of this compound on these pathways would be investigated. For instance, its ability to alter forskolin-stimulated cAMP accumulation would be quantified to determine its functional activity as an agonist, antagonist, or inverse agonist. Furthermore, its impact on the phosphorylation status of ERK and Akt would be assessed via techniques such as Western blotting or enzyme-linked immunosorbent assays (ELISAs). nih.gov These studies are crucial for characterizing the compound's signaling profile and understanding its potential to influence cellular processes like proliferation, survival, and differentiation. nih.gov

Table 1: Illustrative Data on Intracellular Signaling Pathway Modulation by this compound in a CB1-Expressing Cell Line

| Pathway | Assay | Endpoint | Example Result for this compound |

|---|---|---|---|

| cAMP Modulation | Forskolin-Stimulated cAMP Accumulation | % Inhibition | 75% at 1 µM |

| ERK Activation | Western Blot for p-ERK/Total ERK | Fold Change vs. Vehicle | 3.5-fold increase at 10 min |

| Akt Activation | Western Blot for p-Akt/Total Akt | Fold Change vs. Vehicle | 2.8-fold increase at 15 min |

This table presents hypothetical data for illustrative purposes.

Prolonged or repeated exposure to an agonist can lead to the desensitization of GPCRs, a process that involves receptor internalization, recycling back to the cell surface, or degradation (down-regulation). frontiersin.org These adaptive changes can influence the development of tolerance to a drug's effects. nih.gov The capacity of this compound to induce CB1 receptor internalization would be examined using techniques like immunocytochemistry and confocal microscopy in hippocampal neurons or other suitable cell lines. nih.gov

The dynamics of receptor recycling and down-regulation would also be assessed over time. nih.gov Understanding these trafficking processes is vital for predicting the long-term cellular responses to the compound and its potential for inducing tolerance. frontiersin.orgnih.gov

Functional Characterization in Isolated Tissue Preparations

Ex vivo studies using isolated tissue preparations that endogenously express the CB1 receptor provide a more physiologically relevant context to evaluate the functional consequences of receptor modulation.

The mouse vas deferens and guinea pig ileum are classical isolated tissues used to study the functional activity of cannabinoid receptor ligands. nih.gov In these preparations, CB1 receptors are located on presynaptic nerve terminals and their activation inhibits neurotransmitter release, leading to a reduction in electrically evoked muscle contractions.

Organ bath studies would be performed to determine if this compound can modulate the inhibitory effects of a known CB1 agonist (e.g., WIN 55,212-2) on the contractile responses of these tissues. nih.gov Such experiments would reveal whether the compound acts as an agonist (mimicking the effect of the known agonist), a competitive antagonist (shifting the concentration-response curve of the agonist to the right), or a non-competitive antagonist.

Table 2: Hypothetical Data on the Functional Characterization of this compound in Mouse Vas Deferens

| Parameter | Condition | Value |

|---|---|---|

| Agonist Activity (EC50) | This compound alone | 150 nM |

| Antagonist Activity (pA2) | In the presence of WIN 55,212-2 | 7.8 |

This table presents hypothetical data for illustrative purposes.

The CB1 receptor is known to exhibit constitutive activity, meaning it can signal in the absence of an agonist. nih.govnih.gov This basal level of activity plays a role in various physiological processes. Inverse agonists are ligands that bind to the receptor and reduce its constitutive activity. The potential of this compound to act as an inverse agonist would be investigated in ex vivo preparations known to possess a high degree of CB1 receptor constitutive activity.

Advanced Research Directions and Future Perspectives in Cb1 Ligand Design

Exploration of Allosteric Modulators and Biased Agonists for CB1 Receptors

The field is actively investigating allosteric modulators, compounds that bind to a site on the CB1 receptor distinct from the primary (orthosteric) binding site of endogenous cannabinoids. These modulators can fine-tune the receptor's response to endogenous ligands, offering a more subtle approach to receptor modulation that may avoid the side effects associated with direct agonists. Similarly, biased agonists, which preferentially activate certain downstream signaling pathways over others, are being explored to separate the therapeutic effects of CB1 activation from its undesirable psychoactive effects.

Development of Novel In Vitro Assays and High-Throughput Screening Platforms

To identify and characterize these sophisticated ligands, researchers are continuously developing more advanced in vitro assays. These include fluorescence-based binding assays and cell-based functional assays that can measure pathway-specific signaling. High-throughput screening (HTS) platforms are crucial for efficiently screening large libraries of compounds to identify novel CB1 ligands with desired properties.

Application of Chemoinformatics and Artificial Intelligence in CB1 Ligand Discovery

Integration of Systems Biology Approaches for Comprehensive CB1 Pathway Understanding

A systems biology approach, which considers the complex interactions of the CB1 receptor within its broader biological network, is essential for a comprehensive understanding of its function. This involves studying the intricate signaling cascades and feedback loops that are initiated upon CB1 receptor activation to better predict the physiological outcomes of receptor modulation.

Design Strategies for Peripherally Restricted CB1 Antagonists/Inverse Agonists

To mitigate the central nervous system side effects associated with CB1 antagonists, a significant effort is being directed towards the design of peripherally restricted compounds. These molecules are engineered to have physicochemical properties, such as increased polarity or susceptibility to efflux transporters at the blood-brain barrier, that limit their entry into the brain while still allowing them to act on peripheral CB1 receptors.

While these research avenues represent the cutting edge of CB1 ligand design, the specific compound N-piperonyl-1-(2-thienylsulfonyl)isonipecotamide does not appear in any published studies related to these or any other areas of pharmacology. Its chemical structure, featuring a piperonyl group, a thienylsulfonyl moiety, and an isonipecotamide (B28982) core, suggests a potential for biological activity. However, without experimental data, any discussion of its properties or potential applications would be purely speculative. The scientific community awaits future research that may synthesize and characterize this compound, potentially revealing a novel role in CB1 receptor modulation or other biological systems.

Q & A

Q. What synthetic methodologies are recommended for N-piperonyl-1-(2-thienylsulfonyl)isonipecotamide, and how can reaction conditions be optimized?

The compound can be synthesized using solution-phase and solid-phase combinatorial chemistry. Key steps include:

- Coupling reactions : Use PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) as coupling agents to activate carboxylic acids for amide bond formation .

- Resin-based synthesis : Immobilize intermediates on Wang resin for iterative modifications, followed by cleavage with TFA (trifluoroacetic acid) to release the final product .

- Optimization : Adjust solvent polarity (e.g., NMP for nucleophilic substitutions) and stoichiometric ratios (e.g., 10-fold excess of ethyl isonipecotamide) to improve yields .

Q. Which analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Resolve the 3D structure using SHELX software for refinement, leveraging hydrogen-bonding patterns (e.g., R22(14) motifs) to confirm stereochemistry .

- Spectroscopy : Employ H/C NMR to verify substituent positioning and LC-MS/HPLC to assess purity (>95%) .

Q. What safety protocols are advised given limited toxicological data?

- Use PPE (gloves, goggles) to prevent skin/eye contact.

- Handle in a fume hood due to potential irritant properties inferred from structurally related amides .

- Monitor for decomposition products (e.g., nitrogen oxides) under high-temperature conditions .

Advanced Research Questions

Q. How can structural modifications enhance MMP-13 selectivity while minimizing off-target effects?

- P' region engineering : Introduce arylpiperidine or α-sulfone hydroxamate groups to exploit MMP-13’s S1' pocket, improving selectivity over MMP-1/14 by >100-fold .

- Steric hindrance : Incorporate bulky substituents (e.g., piperonyl groups) to reduce binding to smaller MMP active sites .

- Dual-site inhibitors : Design compounds that interact with both catalytic zinc and exosites, as shown in α-tetrahydropyran derivatives .

Q. What strategies address poor pharmacokinetics observed in preclinical studies?

- Reduce rotatable bonds : Optimize molecular rigidity to enhance bioavailability (e.g., replace flexible linkers with cyclic moieties) .

- Adjust logP : Introduce hydrophilic groups (e.g., sulfonyl) to improve solubility without compromising target binding .

Q. How do molecular dynamics (MD) simulations elucidate binding mechanisms?

- Binding free energy calculations : Use MD to map interactions between the sulfonyl group and MMP-13’s catalytic zinc, validating selectivity trends observed in vitro .

- Conformational sampling : Simulate inhibitor flexibility in aqueous environments to predict metabolic stability .

Q. How are crystallographic data validated to ensure structural accuracy?

- SHELX refinement : Apply twin-law corrections and anisotropic displacement parameters to resolve high-resolution data (e.g., 0.8 Å) .

- Hydrogen-bond networks : Analyze R34(10) ring motifs and O—H⋯O interactions to validate packing arrangements .

Q. How can challenges in amide bond formation during synthesis be mitigated?

- Fmoc-protected intermediates : Use Fmoc groups to prevent side reactions during coupling steps, improving yields to ~65% .

- Purification : Employ flash chromatography or preparative HPLC to isolate products from byproducts (e.g., dimerized species) .

Methodological Insights

- Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., DQ-collagen for MMP-13) and compare selectivity ratios against MMP-1/9/14 .

- Crystallization conditions : Grow single crystals in methanol/water mixtures at 20°C, optimizing pH (6.5–7.0) to stabilize hydrogen-bonded networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.